3-(Dimethylamino)phenyl benzyl(methyl)carbamate
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Overview
Description
3-(Dimethylamino)phenyl benzyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl benzyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-(Dimethylamino)phenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of carbamates often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance the reaction rate and yield. For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate is a method that can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl benzyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or phenols
Scientific Research Applications
3-(Dimethylamino)phenyl benzyl(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl benzyl(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the dimethylamino group.
Phenyl carbamate: Similar in structure but lacks the benzyl group.
Methyl carbamate: Similar in structure but lacks both the benzyl and dimethylamino groups.
Uniqueness
3-(Dimethylamino)phenyl benzyl(methyl)carbamate is unique due to the presence of both the dimethylamino and benzyl groups, which confer specific chemical properties and reactivity. These structural features make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62899-58-5 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C17H20N2O2/c1-18(2)15-10-7-11-16(12-15)21-17(20)19(3)13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
KMHRUEDQHMQXNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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